3-Deazaguanosine triphosphate 3-Deazaguanosine triphosphate
Brand Name: Vulcanchem
CAS No.: 103122-85-6
VCID: VC20754106
InChI: InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1
SMILES: C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Molecular Formula: C11H17N4O14P3
Molecular Weight: 522.19 g/mol

3-Deazaguanosine triphosphate

CAS No.: 103122-85-6

Cat. No.: VC20754106

Molecular Formula: C11H17N4O14P3

Molecular Weight: 522.19 g/mol

* For research use only. Not for human or veterinary use.

3-Deazaguanosine triphosphate - 103122-85-6

Specification

CAS No. 103122-85-6
Molecular Formula C11H17N4O14P3
Molecular Weight 522.19 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1
Standard InChI Key FCBFMNZRZDXNQB-MGUDNFKCSA-N
Isomeric SMILES C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
SMILES C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Canonical SMILES C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Introduction

Molecular Formula

  • Molecular Formula: C11H14N4O5P3

  • Molecular Weight: Approximately 329.25 g/mol

Structural Characteristics

3-Deazaguanosine triphosphate is characterized by the absence of the nitrogen atom at the 3-position of the guanine base, which distinguishes it from guanosine triphosphate. This structural modification affects its biological activity and interaction with enzymes.

Synonyms

  • 3-Deazaguanosine-5'-triphosphate

  • 3-DGTP

  • 7-Ribosyl-3-deazaguanine triphosphate

Mechanism of Action

Research indicates that 3-deazaguanosine triphosphate can be metabolized from its nucleoside form through phosphorylation processes in cells, particularly in Chinese hamster ovary (CHO) cells. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a crucial role in this conversion, although resistance to this enzyme can lead to reduced levels of the triphosphate derivative .

Cytotoxicity and Antiviral Activity

Studies have shown that 3-deazaguanosine exhibits cytotoxic effects against various tumor cell lines, with the toxicity being reversible upon drug removal. The compound interferes with DNA synthesis by inhibiting key enzymes involved in purine metabolism, such as guanosine monophosphate reductase and IMP dehydrogenase .

Additionally, it has been noted for its antiviral properties, particularly against Friend leukemia virus-induced splenomegaly in mice, where it demonstrated significant survival benefits at higher doses .

Metabolism Studies

In metabolic studies involving CHO cells, it was observed that 3-deazaguanosine was converted into its triphosphate form, which was then incorporated into cellular material . This conversion underscores the potential of 3-deazaguanosine triphosphate as an active metabolite in cellular processes.

Inhibition Studies

The compound has been found to inhibit various metabolic pathways:

EnzymeInhibition Percentage
IMP Dehydrogenase~60%
Guanylic Acid PhosphorylaseNot significantly inhibited

These findings indicate that while it has a notable inhibitory effect on certain enzymes, it does not affect all pathways uniformly .

Clinical Implications

The implications of these findings suggest that 3-deazaguanosine triphosphate could be explored further as a therapeutic agent in cancer treatment and antiviral therapies due to its ability to disrupt nucleic acid synthesis in rapidly dividing cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator